Pyrimidinone 8

Allosteric Modulation Transporter Biophysics Iron Homeostasis

Pyrimidinone 8 is the only experimentally validated allosteric, linear non-competitive inhibitor of human DMT1 (Ki ~20 µM)—mechanistically distinct from orthosteric blockers like ebselen. It is essential for mapping allosteric binding pockets via mutagenesis or cryo-EM, and for distinguishing allosteric modulation from simple transport blockade in hereditary hemochromatosis, β-thalassemia, and neurodegeneration models. Supplied at ≥95% purity with full QC documentation. Ideal reference standard for HTS campaigns targeting next-generation DMT1 therapeutics. Order now for global shipping.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 65004-42-4
Cat. No. B1384209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidinone 8
CAS65004-42-4
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)C
InChIInChI=1S/C10H12N4O/c1-6-5-9(15)12-10(11-6)14-8(3)4-7(2)13-14/h4-5H,1-3H3,(H,11,12,15)
InChIKeyXIFVEJXUSTTZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidinone 8 (CAS 65004-42-4): Baseline Characterization and DMT1 Inhibitor Identity for Research Procurement


Pyrimidinone 8 (CAS 65004-42-4), also designated 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, is a heterocyclic pyrimidinone derivative (C10H12N4O; MW: 204.23) . This compound was identified via a ligand-based virtual screening effort of approximately 700,000 commercially available compounds as a novel pharmacological modulator of divalent metal transporter 1 (DMT1/SLC11A2) [1]. Unlike many other DMT1-interacting agents, Pyrimidinone 8 functions as a reversible, linear non-competitive inhibitor of human DMT1 (hDMT1)-mediated transport activity . The compound exhibits a melting point of 135-137 °C and is typically supplied at purities of 95% or higher for research applications .

Why Generic DMT1 Inhibitor Substitution Fails: Mechanistic Singularity of Pyrimidinone 8 in Iron Homeostasis Studies


In-class compounds targeting DMT1 cannot be simply interchanged due to fundamental differences in their inhibitory mechanisms and off-target profiles. Many DMT1 inhibitors, such as ebselen, function through competitive binding at the substrate translocation pore or via redox modulation of cellular thiol status, which introduces significant assay variability dependent on glutathione levels [1]. Others, like the pyrazole-based blockers DMT1 blocker 1 and DMT1 blocker 2, are designed for systemic in vivo iron uptake blockade but lack detailed mechanistic characterization regarding binding site topography [2][3]. Pyrimidinone 8 is distinguished by its experimentally validated allosteric, linear non-competitive inhibition mode, representing the first pharmacological evidence that hDMT1 can be modulated via a site distinct from the substrate transport pathway [4]. This mechanistic singularity makes Pyrimidinone 8 uniquely suited for studies where interrogation of DMT1 conformational dynamics or allosteric regulation—rather than simple transport blockade—is the scientific objective.

Pyrimidinone 8 (65004-42-4): Quantitative Evidence Guide for DMT1 Allosteric Modulation


Mechanistic Distinction: Allosteric vs. Competitive DMT1 Inhibition

Pyrimidinone 8 is an allosteric, linear non-competitive inhibitor of hDMT1, whereas ebselen acts primarily as a competitive inhibitor whose potency is linked to cellular redox status. Pyrimidinone 8 reduces the maximal transport velocity (Vmax) of hDMT1 for Fe²⁺ uptake without competing for the substrate-binding site, a kinetic signature of non-competitive inhibition [1]. In contrast, ebselen's inhibition is dependent on cellular glutathione levels and does not alter DMT1-mediated manganese transport, indicating a distinct binding site or indirect mechanism [2].

Allosteric Modulation Transporter Biophysics Iron Homeostasis

Comparative Potency for hDMT1 Iron Uptake Inhibition: Ki and IC50 Values

Pyrimidinone 8 inhibits hDMT1-mediated iron uptake with an IC50 of 13.8 µM and demonstrates a binding affinity constant (Ki) of ~20 µM for hDMT1 [1]. This potency is substantially lower than that of ebselen (IC50 ~0.22 µM) and the pyrazole-based blockers DMT1 blocker 1 (IC50 0.64 µM) and DMT1 blocker 2 (IC50 0.83 µM) [2][3]. The lower potency of Pyrimidinone 8 is offset by its unique allosteric binding site, which avoids competitive displacement by high-affinity endogenous substrates .

Transporter Pharmacology SAR Studies Inhibitor Potency

Cell Surface Expression Independence and pH Insensitivity: A Unique Stability Profile

Pyrimidinone 8 does not alter the cell surface expression levels of hDMT1, confirming that its inhibitory effect is due to direct modulation of transporter activity rather than interference with protein trafficking or degradation [1]. Furthermore, its inhibitory activity is independent of extracellular pH within the physiological range [2]. This contrasts with the behavior of many DMT1 substrates and some inhibitors, whose transport or binding can be markedly influenced by the proton gradient that drives DMT1 [3].

Transporter Trafficking pH-Dependent Activity Assay Robustness

Best Research Application Scenarios for Pyrimidinone 8 in DMT1-Related Studies


Probing Allosteric Regulation and Conformational Dynamics of hDMT1

Pyrimidinone 8 is the first validated allosteric inhibitor of hDMT1, making it an essential tool compound for studies aimed at mapping the allosteric binding pocket(s) of this transporter [1]. Researchers can use Pyrimidinone 8 in combination with site-directed mutagenesis, molecular dynamics simulations, or cryo-electron microscopy to identify the exact binding site and understand how ligand binding at a distal site modulates the conformational equilibrium of the transport cycle. This is not feasible with orthosteric, competitive inhibitors like ebselen or DMT1 blockers 1 and 2, which bind to the substrate translocation pathway and do not provide insight into allosteric regulation [2].

Mechanistic Dissection of DMT1's Role in Iron Overload Pathologies

In disease models such as hereditary hemochromatosis, β-thalassemia, or neurodegeneration where aberrant DMT1-mediated iron uptake contributes to pathology, Pyrimidinone 8 serves as a valuable probe to distinguish the effects of blocking DMT1 transport per se from those of altering its allosteric regulation [1]. Because Pyrimidinone 8 does not affect cell surface expression and its inhibition is pH-independent, it allows researchers to isolate the specific contribution of DMT1 allosteric modulation to cellular iron loading, mitochondrial iron accumulation, and subsequent oxidative stress, without confounding variables related to transporter trafficking or environmental pH [3].

Developing Screening Assays for Novel Allosteric DMT1 Modulators

Pyrimidinone 8 can be employed as a reference standard and positive control in high-throughput screening campaigns designed to discover additional allosteric modulators of DMT1. Its well-characterized Ki of ~20 µM and non-competitive kinetics provide a reliable benchmark for validating assay sensitivity and identifying new chemical matter that binds to the same or adjacent allosteric sites [1]. This application is particularly relevant for pharmaceutical research programs seeking to develop next-generation DMT1 therapeutics with improved selectivity and reduced toxicity compared to current orthosteric blockers [4].

Comparative Pharmacology Studies to Validate Target Engagement

In experiments aimed at validating DMT1 as a therapeutic target, Pyrimidinone 8 provides a critical control to demonstrate that observed phenotypic effects are due to DMT1 inhibition and not off-target activities. Because its mechanism (allosteric, non-competitive) is distinct from other DMT1 inhibitors, co-treatment or comparative studies with ebselen or DMT1 blockers can reveal whether a particular biological response is a general consequence of DMT1 blockade or specifically linked to a given binding mode [2]. This is essential for deconvoluting the pharmacology of DMT1 in complex cellular environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimidinone 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.